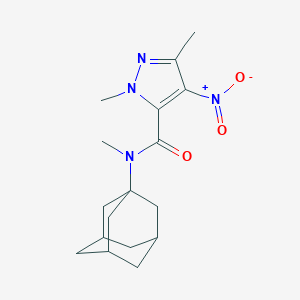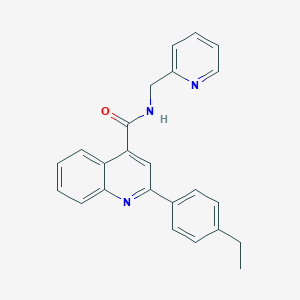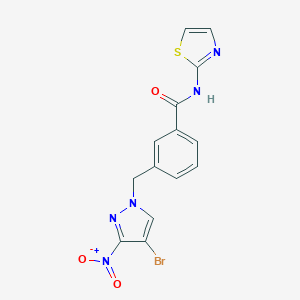![molecular formula C15H14N2O2S B280531 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole and pyrimidine ring system. The compound has been synthesized using various methods and has been studied for its mechanism of action, physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis. Additionally, the compound may have potential applications in other fields such as drug delivery and imaging. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methylphenyl hydrazine with 7-methylpyrrolo[1,2-c]pyrimidine-3-carbaldehyde in the presence of sulfuric acid. The resulting product is then treated with sulfonic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C15H14N2O2S |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
7-methyl-3-(4-methylphenyl)sulfonylpyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C15H14N2O2S/c1-11-3-7-14(8-4-11)20(18,19)15-9-13-6-5-12(2)17(13)10-16-15/h3-10H,1-2H3 |
InChI-Schlüssel |
UCBVKLNASSZDDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=C(N3C=N2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=C(N3C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)

![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)
![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
